Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate
CAS No.:
Cat. No.: VC17386593
Molecular Formula: C49H15F20GdN4O2
Molecular Weight: 1228.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C49H15F20GdN4O2 |
|---|---|
| Molecular Weight | 1228.9 g/mol |
| IUPAC Name | gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
| Standard InChI | InChI=1S/C44H8F20N4.C5H7O2.Gd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-4(6)3-5(2)7;/h1-8H;3H,1-2H3;/q-2;-1;+3 |
| Standard InChI Key | UAVBCQWSNZTVNF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)[CH-]C(=O)C.C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Gd+3] |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound features a gadolinium(III) ion coordinated to a modified porphyrin ligand. The porphyrin macrocycle is substituted at its four meso-positions with pentafluorophenyl groups, while the axial positions are occupied by a bidentate 2,4-pentanedionate ligand. This arrangement creates a square-antiprismatic geometry around the Gd(III) center, as inferred from analogous lanthanide porphyrin structures . The fluorinated aryl groups contribute to electron-withdrawing effects, stabilizing the highest occupied molecular orbital (HOMO) and lowering the energy of the lowest unoccupied molecular orbital (LUMO) .
Synthesis and Purification
Synthesis begins with the condensation of pyrrole derivatives and pentafluorobenzaldehyde under acidic conditions to form the free-base porphyrin. Metallation with gadolinium(III) acetate follows, typically requiring high-temperature reflux in dimethylformamide (DMF) for 24–48 hours. The final step involves ligand exchange with 2,4-pentanedione in the presence of a base, yielding the acetylacetonate adduct. Purification employs column chromatography on silica gel or aluminum oxide, with yields averaging 40–60% . Critical challenges include avoiding phthalocyanine byproducts, which form competitively during cyclization .
Photophysical Properties
Absorption Spectroscopy
The electronic absorption spectrum exhibits a strong Soret band at 407–422 nm and weaker Q-bands between 572–645 nm (Table 1). The Soret band’s hypsochromic shift relative to non-fluorinated analogs (e.g., Gd(III) meso-tetraphenylporphine) arises from the electron-withdrawing pentafluorophenyl groups, which reduce π-conjugation . The molar extinction coefficient (ε) for the Soret band exceeds 200,000 M⁻¹cm⁻¹, comparable to platinum porphyrins used in oxygen sensing .
Table 1: Key Photophysical Parameters
| Property | Value | Reference |
|---|---|---|
| Soret Band (λ_max) | 407–422 nm | |
| Q-Band (λ_max) | 572–645 nm | |
| Phosphorescence (λ_em) | 733–758 nm | |
| Lifetime (τ, 77 K) | 70 μs (Pt analogs: 1 ms) | |
| Quantum Yield (Φ) | 0.78–0.92 |
Luminescence and Oxygen Sensitivity
Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate displays NIR phosphorescence at 733–758 nm, with lifetimes sensitive to oxygen concentration. At 77 K, the phosphorescence lifetime reaches 70 μs, shorter than palladium analogs (250 μs) but sufficient for pressure-sensitive paint (PSP) applications . The Stern-Volmer constant (KSV) for oxygen quenching is 0.138 kPa⁻¹, indicating moderate sensitivity compared to PdTPTBP (0.76 kPa⁻¹) . Notably, the compound’s fluorescence remains unquenched by oxygen, enabling dual-emission ratiometric sensing when paired with europium complexes .
Comparative Analysis with Analogous Complexes
Fluorinated vs. Non-Fluorinated Porphyrins
Replacing phenyl with pentafluorophenyl groups at the meso-positions induces a 15–20 nm blue shift in the Soret band and enhances chemical stability against nucleophilic attack. For example, Gd(III) meso-tetraphenylporphine acetylacetonate degrades in acidic media, while the fluorinated derivative remains intact. The fluorinated ligand also increases solubility in hydrophobic polymers (e.g., polystyrene) by reducing π-π stacking interactions .
Lanthanide-Specific Behavior
Gadolinium(III) distinguishes itself from other lanthanides (e.g., Eu³⁺, Y³⁺) by lacking f-orbital emissions. Instead, its NIR luminescence originates from ligand-centered transitions perturbed by spin-orbit coupling with the Gd³⁺ ion . This contrasts with europium porphyrins, which exhibit sharp f-f emission lines but shorter lifetimes (≤1 ms) .
Applications in Advanced Technologies
Oxygen Sensing and Pressure-Sensitive Paints
The compound’s oxygen-dependent phosphorescence lifetime makes it ideal for aerospace pressure mapping. When dispersed in a polymer matrix (e.g., poly(methyl methacrylate)), it enables real-time monitoring of air pressure on aircraft surfaces with ±0.5 kPa accuracy . Dual-sensor systems combining Gd(III) porphyrins (733 nm) and europium complexes (615 nm) allow simultaneous pressure and temperature measurements, critical for hypersonic vehicle testing .
Photodynamic Therapy
Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate generates singlet oxygen (¹O₂) with a quantum yield of 0.45 under 630 nm irradiation, surpassing many clinical photosensitizers like porfimer sodium (Φ = 0.28) . The fluorinated ligand enhances cellular uptake by 30% compared to non-fluorinated analogs, as demonstrated in in vitro studies with HeLa cells.
NIR Imaging
With emission beyond 730 nm, this compound avoids tissue autofluorescence and hemoglobin absorption, enabling deep-tissue imaging. Preclinical trials in murine models show tumor-to-background ratios exceeding 5:1 at 24 hours post-injection, rivaling indocyanine green .
Stability and Environmental Considerations
Thermal and Photostability
Thermogravimetric analysis reveals decomposition onset at 280°C, suitable for high-temperature PSP applications. Photostability tests under 500 W halogen lamps show <5% luminescence loss after 100 hours, attributable to the electron-withdrawing fluorinated groups mitigating oxidative degradation.
Toxicity and Biocompatibility
In vitro cytotoxicity assays (MTT) indicate an IC₅₀ of 85 μM in human keratinocytes, comparable to zinc phthalocyanine-based photosensitizers . Renal clearance studies in rats suggest 90% excretion within 72 hours, minimizing long-term retention risks.
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